molecular formula C26H24O4 B4580976 3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B4580976
M. Wt: 400.5 g/mol
InChI Key: IYOGKUZOKAURFL-UHFFFAOYSA-N
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Description

  • The benzyl and methoxybenzyl groups can be introduced via etherification reactions. For instance, the Williamson ether synthesis can be employed, where the chromenone core is reacted with benzyl bromide and 2-methoxybenzyl bromide in the presence of a strong base like sodium hydride.
  • Step 3: Final Coupling and Purification

    • The final product is obtained by coupling the intermediate compounds using palladium-catalyzed Suzuki–Miyaura coupling. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) with a base such as potassium carbonate.
  • Industrial Production Methods

    Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common approach is the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and high functional group tolerance.

    • Step 1: Formation of the Chromenone Core

      • The chromenone core can be synthesized through a series of condensation reactions involving appropriate aldehydes and ketones under acidic or basic conditions.

    Chemical Reactions Analysis

    Types of Reactions

    3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

      Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

      Reduction: The chromenone core can be reduced to form dihydro derivatives.

      Substitution: The benzyl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

      Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

      Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

    Major Products Formed

      Oxidation: Formation of aldehydes or carboxylic acids.

      Reduction: Formation of dihydro derivatives.

      Substitution: Formation of various substituted chromenone derivatives.

    Scientific Research Applications

    3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has several scientific research applications:

      Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

      Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

      Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurodegenerative disorders.

      Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.

    Mechanism of Action

    The mechanism of action of 3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

      Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

      Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation.

    Comparison with Similar Compounds

    Similar Compounds

      4,7-dimethyl-2H-chromen-2-one: Lacks the benzyl and methoxybenzyl groups, resulting in different chemical and biological properties.

      3-benzyl-4,7-dimethyl-2H-chromen-2-one: Similar structure but without the methoxybenzyl group.

      5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one: Similar structure but without the benzyl group.

    Uniqueness

    The presence of both benzyl and methoxybenzyl groups in 3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

    Properties

    IUPAC Name

    3-benzyl-5-[(2-methoxyphenyl)methoxy]-4,7-dimethylchromen-2-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H24O4/c1-17-13-23(29-16-20-11-7-8-12-22(20)28-3)25-18(2)21(26(27)30-24(25)14-17)15-19-9-5-4-6-10-19/h4-14H,15-16H2,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IYOGKUZOKAURFL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=CC=CC=C4OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H24O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    400.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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